molecular formula C7H6ClN3 B1320658 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 28279-50-7

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1320658
CAS No.: 28279-50-7
M. Wt: 167.59 g/mol
InChI Key: ZVIVLVMOMHEHIU-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the imidazole ring imparts unique chemical properties to this compound. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine are IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, a crucial transcription factor involved in the regulation of immune response, cell survival, and proliferation .

Biochemical Pathways

The activation of NF-kappaB by this compound influences many cellular pathways necessary for the proper functioning of cells. These include pathways involved in immune response, cell survival, and proliferation .

Pharmacokinetics

Related compounds have been shown to display high human liver microsomal stability , suggesting that this compound may also have good bioavailability.

Result of Action

The activation of NF-kappaB by this compound can lead to various cellular effects. For instance, it can promote cell survival and proliferation, and modulate immune response .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity. The compound’s interaction with GABA A receptors as a positive allosteric modulator highlights its potential in influencing neurotransmission . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further emphasizing its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular behavior . Furthermore, this compound has been found to affect cellular metabolism by interacting with enzymes that regulate metabolic flux, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments, thereby modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by chlorination. Another approach is the condensation of 2-chloro-3-nitropyridine with methylamine, followed by reduction and cyclization.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted imidazopyridines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine
  • 6-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine

Uniqueness

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the methyl group at the 2nd position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIVLVMOMHEHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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